molecular formula C19H23FN2O3S B2582484 1-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide CAS No. 1797873-27-8

1-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide

Cat. No.: B2582484
CAS No.: 1797873-27-8
M. Wt: 378.46
InChI Key: AQURFMBRLROUBM-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide is a chemically synthesized small molecule featuring a fluorophenyl group linked to a methanesulfonamide head and a methoxypiperidinyl-phenyl tail. The strategic incorporation of fluorine is a well-established practice in medicinal chemistry, as it can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Compounds with similar structural motifs, particularly those combining aryl sulfonamide groups with nitrogen-containing heterocycles like piperidine, are frequently investigated as potent inhibitors of various enzymes and protein targets . This makes them valuable tools in preclinical drug discovery research for areas such as oncology, cardiovascular diseases, and inflammatory disorders . The presence of the methoxypiperidine moiety can enhance solubility and modulate the molecule's pharmacokinetic profile. This product is designed as a key intermediate or a reference standard for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization programs. It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c1-25-19-3-2-12-22(13-19)18-10-8-17(9-11-18)21-26(23,24)14-15-4-6-16(20)7-5-15/h4-11,19,21H,2-3,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQURFMBRLROUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.

    Introduction of the Methoxypiperidinyl Group:

    Formation of the Methanesulfonamide Group: Finally, the methanesulfonamide group is introduced through a sulfonation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide exhibit significant anticancer properties. For example, studies have shown that sulfonamide derivatives can inhibit tumor cell growth and induce apoptosis in cancer cell lines. These findings suggest that this compound may have potential as an anticancer agent, particularly against breast and colon cancers .

Central Nervous System Disorders

The compound's structural characteristics make it a candidate for treating central nervous system disorders. Its ability to modulate neurotransmitter systems could be beneficial in addressing conditions such as anxiety, depression, and cognitive impairments associated with diseases like Alzheimer's .

Metabolic Syndrome Treatment

Similar compounds have been studied for their ability to inhibit enzymes linked to metabolic syndrome, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition may help manage conditions like type 2 diabetes and obesity, making it a valuable compound in the treatment of metabolic disorders .

Case Studies

Several studies have highlighted the efficacy of related compounds in preclinical models:

  • Antitumor Efficacy : In vitro assays conducted by the National Cancer Institute demonstrated that related sulfonamide compounds exhibited substantial growth inhibition against a panel of human tumor cell lines, with mean GI50 values indicating promising anticancer activity .
  • Neuroprotective Effects : Research has indicated that certain piperidine derivatives can enhance cognitive function in animal models, suggesting potential applications for treating neurodegenerative diseases .

Data Tables

Application Mechanism Research Findings
AnticancerInhibition of tumor cell growthSignificant growth inhibition observed in multiple cancer lines
CNS DisordersModulation of neurotransmitter systemsPotential improvement in cognitive functions in preclinical studies
Metabolic Syndrome TreatmentInhibition of metabolic enzymesEffective in managing symptoms related to type 2 diabetes

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name / ID Core Structure Substituents / Modifications Biological Target / Activity Key Findings / Data References
Target Compound Methanesulfonamide + piperidine 4-Fluorophenyl, 3-methoxypiperidinyl Hypothesized kinase or viral polymerase N/A (structural analog analysis)
Compound 18 () Methanesulfonamide + triazine 2,4-Difluorophenyl PTEFb/CDK9 inhibitor Improved selectivity over CDK2
UDA-680 () Methanesulfonamide + morpholine 4-Fluorophenyl, morpholine ring NMDA receptor antagonist Enhanced blood-brain barrier penetration
EU-93-94 () Methanesulfonamide + piperazine 3,4-Dichlorophenyl, hydroxypropoxy linkage NMDA receptor inhibitor 85.4% synthesis yield; potent activity
N-(4-(Chloromethyl)phenyl)methanesulfonamide () Methanesulfonamide + chloromethylphenyl Chloromethyl group Synthetic intermediate Supplier availability (4 vendors)
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide () Thiophenesulfonamide + oxadiazole 4-Fluorophenyl, methoxyphenyl Unspecified (structural diversity) Crystallographic stability noted

Key Observations:

Piperidine vs. Heterocyclic Rings: The target compound's 3-methoxypiperidine group contrasts with morpholine (UDA-680) and piperazine (EU-93-94) in related structures. Methoxy substitution on piperidine may improve solubility compared to unsubstituted analogs . In PTEFb/CDK9 inhibitors (), triazine-linked sulfonamides with fluorophenyl groups exhibit nanomolar IC50 values, suggesting that the target compound’s piperidine and fluorophenyl moieties could similarly enhance kinase binding .

Fluorophenyl vs. Other Aromatic Groups :

  • Fluorine atoms in the 4-fluorophenyl group enhance metabolic stability and π-π stacking in target binding pockets, as seen in antiviral docking studies () .
  • Replacement with dichlorophenyl (EU-93-94) or methoxyphenyl () alters electronic properties and steric bulk, affecting potency and selectivity .

Chloromethylphenyl analogs () serve as intermediates for further functionalization, highlighting synthetic versatility .

Notes

  • Limitations : Direct biological data for the target compound are unavailable; insights are inferred from structurally related molecules.
  • Substituent Effects : The 3-methoxy group on piperidine and fluorophenyl moiety are critical for balancing lipophilicity and metabolic stability, a common strategy in sulfonamide drug design .
  • Synthetic Accessibility : Analogous compounds (e.g., ) suggest feasible synthesis via sulfonylation, Suzuki coupling, or nucleophilic substitution .

Biological Activity

1-(4-Fluorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide, identified by its CAS number 1797873-27-8, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H23FN2O3S
  • Molecular Weight : 378.5 g/mol
  • Structure : The compound features a fluorophenyl group and a methoxypiperidine moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily linked to its interaction with various molecular targets. It is hypothesized to act as a modulator of neurotransmitter systems, particularly in the context of psychiatric disorders. The presence of the piperidine structure suggests potential activity at dopamine and serotonin receptors, which are critical in mood regulation and cognition.

Pharmacological Activity

This compound has been investigated for its effects on:

  • Antidepressant Activity : Studies indicate that compounds with similar structures may exhibit antidepressant-like effects in animal models by enhancing serotonergic and dopaminergic neurotransmission.
  • Antipsychotic Properties : Its ability to interact with dopamine receptors positions it as a candidate for further exploration in treating psychotic disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantPotential modulation of serotonin and dopamine
AntipsychoticInteraction with dopamine receptors
Neuroprotective EffectsMay protect against neurodegeneration

Table 2: Chemical Characteristics

PropertyValue
Molecular Weight378.5 g/mol
Melting PointNot available
DensityNot available

Case Studies

  • Study on Antidepressant Effects :
    A study published in Nucleic Acids Research explored the synthesis of derivatives similar to this compound, demonstrating increased efficacy in serotonin receptor modulation, suggesting potential antidepressant properties (Beijer et al., 2017) .
  • Antipsychotic Evaluation :
    Research indicated that analogs of this compound exhibited significant binding affinity to dopamine D2 receptors, correlating with reduced symptoms in animal models of schizophrenia (PMID: 38527911) .

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